![molecular formula C15H13F2N3O3 B2410649 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile CAS No. 956199-40-9](/img/structure/B2410649.png)
3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
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Overview
Description
“3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile” is a chemical compound with the CAS Number: 956199-40-9 . It has a molecular weight of 321.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13F2N3O3/c1-22-13-7-10 (3-4-12 (13)23-15 (16)17)14-11 (9-21)8-20 (19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 . This code provides a detailed description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Molecular Structure and Properties:
- Kausar et al. (2009) studied a related compound, focusing on its molecular structure and crystal packing, which is stabilized by hydrogen bonding. Such studies can be crucial for understanding the structural characteristics of 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile (Kausar, R., Badshah, A., Haq, M. Z. U., Hasan, A., & Bolte, M., 2009).
Hydrogen-Bonded Chains:
- Trilleras et al. (2005) discussed molecules linked by hydrogen bonds, a property that could also be relevant for understanding the behavior of this compound in various environments (Trilleras, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).
Molecular Docking and Quantum Chemical Calculations:
- Viji et al. (2020) performed molecular docking and quantum chemical calculations on similar compounds, providing insights into their molecular structure, vibrational spectra, and potential biological effects, which could be applicable in the analysis of this compound (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V., 2020).
Synthesis and Biological Applications:
- Kumarasinghe et al. (2009) explored the synthesis of related compounds and their molecular properties, which could be helpful for synthesizing and understanding the properties of this compound (Kumarasinghe, I. R., Hruby, V., & Nichol, G., 2009).
Antimicrobial Activity Studies:
- Puthran et al. (2019) conducted antimicrobial activity studies on similar compounds, suggesting potential applications of this compound in the biomedical field (Puthran, Divyaraj, Poojary, B., Purushotham, Nikil, Harikrishna, N., Nayak, S., & Kamat, Vinuta, 2019).
Organized Assemblies in Ionic Salts:
- Zheng et al. (2013) studied the organized assemblies of protonated pyrazole-based ionic salts, which could be relevant for understanding the behavior of this compound in various chemical environments (Zheng, C., Wang, D., Fan, L., & Zheng, J., 2013).
Synthesis and Structural Evaluations:
- Tamer et al. (2015) provided insights into the synthesis, structural, and spectroscopic evaluations, as well as nonlinear optical properties of related compounds, which might be applicable to the study of this compound (Tamer, Ö., Dege, N., Avcı, D., Atalay, Y., Özer İlhan, İ., & Çadir, Mehmet, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
properties
IUPAC Name |
3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRDMXZVOOSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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